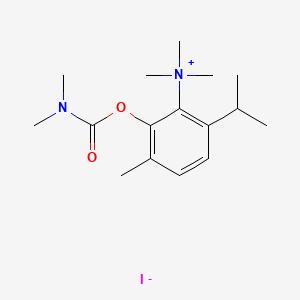
Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique structure, which includes a trimethylammonio group and a carvacryl ester, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide typically involves the reaction of dimethylcarbamoyl chloride with 5-trimethylammonio carvacrol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The iodide ion is introduced through a subsequent reaction with an iodide salt, such as sodium iodide, in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified through crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group allows the compound to interact with biological membranes, potentially disrupting their function. The carvacryl ester moiety may interact with enzymes or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate ester with different biological and chemical properties.
Ethyl carbamate: Another carbamate ester with distinct applications and effects.
Phenyl carbamate: Known for its use in pharmaceuticals and as a reagent in organic synthesis.
Uniqueness
Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide is unique due to its specific structure, which includes both a trimethylammonio group and a carvacryl ester. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64050-90-4 |
|---|---|
Molecular Formula |
C16H27IN2O2 |
Molecular Weight |
406.30 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyloxy)-3-methyl-6-propan-2-ylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C16H27N2O2.HI/c1-11(2)13-10-9-12(3)15(14(13)18(6,7)8)20-16(19)17(4)5;/h9-11H,1-8H3;1H/q+1;/p-1 |
InChI Key |
SPEWFWPICGUUEI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















